molecular formula C10H13NO B11920720 (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine

(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine

Cat. No.: B11920720
M. Wt: 163.22 g/mol
InChI Key: DMICMWRZNBCKBU-NXEZZACHSA-N
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Description

(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine is a chiral amine compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring a methoxy group and an amine group on an indane backbone, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indanone.

    Reduction: The indanone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Methoxylation: The alcohol is then converted to the methoxy derivative using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include imines, oximes, secondary amines, tertiary amines, and various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis.

Biology

The compound has potential applications in biology as a ligand for studying receptor-ligand interactions. Its chiral nature makes it useful for investigating the stereochemistry of biological processes.

Medicine

In medicine, this compound is being explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Diphenylethane-1,2-diamine: Another chiral amine with applications in asymmetric synthesis.

    (1R,2R)-1,2-Diaminocyclohexane: Used as a chiral ligand in catalysis.

    (1R,2R)-1,2-Diphenylethylenediamine: Employed in the determination of enantiomeric excess of chiral acids.

Uniqueness

(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine is unique due to its indane backbone, which provides a rigid and sterically hindered structure. This rigidity enhances its selectivity and specificity in interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3/t9-,10-/m1/s1

InChI Key

DMICMWRZNBCKBU-NXEZZACHSA-N

Isomeric SMILES

CO[C@H]1[C@@H](CC2=CC=CC=C12)N

Canonical SMILES

COC1C(CC2=CC=CC=C12)N

Origin of Product

United States

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